molecular formula C8H7BrN2 B1519952 7-Bromo-3-methyl-1H-indazole CAS No. 1159511-75-7

7-Bromo-3-methyl-1H-indazole

Cat. No. B1519952
M. Wt: 211.06 g/mol
InChI Key: WCDHQZBKTKFKRJ-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .


Synthesis Analysis

Indazole derivatives, including 7-Bromo-3-methyl-1H-indazole, have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) and the InChI key is WCDHQZBKTKFKRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazole derivatives, including 7-Bromo-3-methyl-1H-indazole, have been involved in various chemical reactions. For instance, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .


Physical And Chemical Properties Analysis

7-Bromo-3-methyl-1H-indazole has a molecular weight of 211.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif . For example, niraparib has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
    • The methods of application or experimental procedures often involve the synthesis of indazoles via transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
  • Synthetic Chemistry

    • Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
    • The synthesis of indazoles involves various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
    • The results of these synthetic methods are generally good to excellent yields, with minimal formation of byproducts .
  • Phosphoinositide 3-Kinase δ Inhibitors

    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
    • The methods of application or experimental procedures often involve the synthesis of indazoles via various reactions .
    • The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
  • Antifungal and Antibacterial Agents

    • Indazole derivatives possess a wide range of pharmacological activities, such as antifungal and antibacterial activities .
    • The synthesis of indazoles involves various methods, including reactions under catalyst- and solvent-free conditions .
    • The results of these synthetic methods are generally good to excellent yields, with minimal formation of byproducts .
  • Anti-HIV Activities

    • Indazole derivatives also show anti-HIV activities .
    • The methods of application or experimental procedures often involve the synthesis of indazoles via various reactions .
    • The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
  • Bcr-Abl Inhibitors

    • Indazole derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .
    • The methods of application or experimental procedures often involve the synthesis of indazoles via various reactions .
    • The outcomes of these applications are generally positive, with indazole-containing compounds showing significant pharmacological activities .
  • Antimicrobial Agents

    • Indazole derivatives have been found to have moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
    • The synthesis of indazoles involves various methods, including reactions under catalyst- and solvent-free conditions .
    • The results of these synthetic methods are generally good to excellent yields, with minimal formation of byproducts .

Safety And Hazards

The safety information for 7-Bromo-3-methyl-1H-indazole indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 and H412, and the precautionary statement is P273 .

Future Directions

Indazole-containing derivatives, including 7-Bromo-3-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .

properties

IUPAC Name

7-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDHQZBKTKFKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657243
Record name 7-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1H-indazole

CAS RN

1159511-75-7
Record name 7-Bromo-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IN Michaelides, GW Collie, U Börjesson… - Journal of Medicinal …, 2023 - ACS Publications
… Pd(dppf)Cl 2 ·CH 2 Cl 2 (77.0 mg, 0.0943 mmol) was added in one portion to a mixture of 7-bromo-3-methyl-1H-indazole (250 mg, 1.18 mmol), KOAc (174 mg, 1.77 mmol) and 4,4,4′,4…
Number of citations: 1 pubs.acs.org

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